molecular formula C15H17N3O5S B2675205 Methyl (4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 953200-55-0

Methyl (4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2675205
CAS No.: 953200-55-0
M. Wt: 351.38
InChI Key: UPVXGQZECSEMOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The presence of the carbamate group could lead to the formation of hydrogen bonds, contributing to the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the carbamate group could make the compound polar, affecting its solubility in different solvents .

Scientific Research Applications

Antitumor and Antifilarial Activities

The compound Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a close relative to the requested compound, was synthesized and evaluated for its potential antitumor and antifilarial activities. It demonstrated significant inhibition of leukemia L1210 cell proliferation and exhibited notable antifilarial activity against adult worms of Acanthocheilonema viteae in experimentally infected jirds. This suggests its mechanism of cytotoxic activity primarily involves mitotic blocking, indicating its promise as a potential antitumor and antifilarial agent (Kumar et al., 1993).

Role in Oxidative Stress and Metabolic Disorders

Methylglyoxal (MG), an alpha-oxoaldehyde formed endogenously, contributes to the formation of advanced glycation end-products associated with complications of diabetes and some neurodegenerative diseases. While not directly related to the specified compound, the study on MG emphasizes the importance of understanding the role of reactive compounds in biological systems, potentially offering insights into the broader implications of related compounds in oxidative stress and metabolic disorders (Nemet et al., 2006).

Agricultural Applications: Fungicide Carriers

Solid lipid nanoparticles and polymeric nanocapsules containing Carbendazim (MBC) and tebuconazole (TBZ), compounds structurally related to the requested compound, were developed for sustained release in agricultural applications. These carrier systems modify release profiles, reduce environmental and human toxicity, and improve efficiency in fungal disease prevention and treatment, illustrating the potential of similar compounds in agricultural technologies (Campos et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Without specific data, it’s difficult to provide detailed information on this .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be studied for potential use in pharmaceuticals, given the presence of functional groups commonly found in drug molecules .

Properties

IUPAC Name

methyl N-[4-[2-(3,4-dimethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5S/c1-21-11-5-4-9(6-12(11)22-2)16-13(19)7-10-8-24-14(17-10)18-15(20)23-3/h4-6,8H,7H2,1-3H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVXGQZECSEMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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